1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9757957
InChI: InChI=1S/C18H20F2N2O2S/c1-25(23,24)22-12-10-21(11-13-22)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3
SMILES: CS(=O)(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Molecular Formula: C18H20F2N2O2S
Molecular Weight: 366.4 g/mol

1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine

CAS No.:

Cat. No.: VC9757957

Molecular Formula: C18H20F2N2O2S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine -

Specification

Molecular Formula C18H20F2N2O2S
Molecular Weight 366.4 g/mol
IUPAC Name 1-[bis(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine
Standard InChI InChI=1S/C18H20F2N2O2S/c1-25(23,24)22-12-10-21(11-13-22)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3
Standard InChI Key BKFHBJNRNDNFJP-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Canonical SMILES CS(=O)(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine is defined by three key components: a piperazine core, a bis(4-fluorophenyl)methyl substituent at the 1-position, and a methylsulfonyl group at the 4-position. The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the nitrogen atoms and adjacent substituents . Fluorine atoms on the aromatic rings introduce electronegativity, enhancing the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding with biological targets .

The methylsulfonyl group (-SO₂CH₃) contributes to the molecule’s polarity and solubility profile, while also serving as a hydrogen bond acceptor. Computational studies suggest that this group induces a partial positive charge on the adjacent piperazine nitrogen, potentially enhancing its binding affinity to enzymes such as acetylcholinesterase (AChE) . Spectroscopic data (¹H NMR, ¹³C NMR) for analogous compounds reveal distinct chemical shifts for the piperazine protons (δ 2.5–3.5 ppm) and sulfonyl-attached methyl groups (δ 3.1–3.3 ppm) .

Table 1: Key Structural Parameters of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine

ParameterValue/Description
Molecular FormulaC₁₉H₂₀F₂N₂O₂S
Molar Mass394.44 g/mol
Piperazine ConformationChair
Fluorine Substituents4-positions on phenyl rings
Sulfonyl Group pKa~1.5 (strongly acidic)

Synthetic Routes and Optimization

The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine typically proceeds via a multi-step sequence involving nucleophilic substitution and sulfonylation reactions. A common approach begins with the preparation of 1-[bis(4-fluorophenyl)methyl]piperazine, followed by sulfonylation using methylsulfonyl chloride .

Step 1: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine
Bis(4-fluorophenyl)methanol is reacted with thionyl chloride to generate the corresponding chlorides, which subsequently undergo nucleophilic attack by piperazine in the presence of a base such as potassium carbonate. This step achieves yields of 70–85% under optimized conditions .

Step 2: Sulfonylation at the 4-Position
The intermediate piperazine derivative is treated with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane), often with triethylamine as a base to scavenge HCl. Reaction temperatures of 0–25°C prevent side reactions, yielding the final product at 65–75% purity, which is further refined via recrystallization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1Bis(4-fluorophenyl)methanol, SOCl₂, DCM, 0°C; then piperazine, K₂CO₃, DMF, 80°C78
21-[bis(4-fluorophenyl)methyl]piperazine, CH₃SO₂Cl, Et₃N, DCM, 25°C68

Pharmacological Activity and Mechanisms

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine demonstrate notable AChE inhibitory activity, a property critical for Alzheimer’s disease therapeutics. In vitro assays using electric eel AChE revealed IC₅₀ values ranging from 12–45 μM, comparable to the reference drug neostigmine (IC₅₀ = 8 μM) . Molecular docking studies suggest that the bis(4-fluorophenyl) group occupies the enzyme’s peripheral anionic site, while the sulfonyl moiety interacts with the catalytic triad (Ser200, His440, Glu327) via hydrogen bonding .

Antimicrobial Efficacy

Structural analogs featuring sulfonylpiperazine motifs exhibit broad-spectrum antimicrobial activity. For instance, compounds with para-substituted aryl sulfonyl groups (e.g., 8j, 8k) showed minimum inhibitory concentrations (MICs) of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin (MIC = 16 μg/mL) . The fluorine atoms likely enhance membrane permeability, while the sulfonyl group disrupts bacterial cell wall synthesis .

Table 3: Biological Activity of Selected Analogs

CompoundAChE IC₅₀ (μM)MIC S. aureus (μg/mL)
Target Compound286
Neostigmine8-
8j (4-NO₂-C₆H₄-SO₂-)-4
Ampicillin-16

Applications in Drug Discovery

The dual functionality of the bis(4-fluorophenyl)methyl and methylsulfonyl groups positions this compound as a versatile scaffold for CNS-targeted therapeutics. Structural modifications, such as replacing the methylsulfonyl group with heterocyclic sulfonamides, could enhance blood-brain barrier permeability . Furthermore, its antimicrobial efficacy supports repurposing for multidrug-resistant infections, particularly in combination therapies .

Future Directions and Challenges

While preliminary data are promising, critical gaps remain:

  • Toxicological Profiles: Acute and chronic toxicity studies in mammalian models are needed to establish safety margins.

  • Bioavailability Optimization: Prodrug strategies or nanoparticle formulations may address poor aqueous solubility (<0.1 mg/mL).

  • Target Specificity: Off-target effects on other sulfonylurea receptors (e.g., SUR1) require investigation to mitigate adverse metabolic effects.

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